Cas no 2243-64-3 (1,7-Naphthalenediamine(7CI,8CI,9CI))

1,7-Naphthalenediamine (CAS: 2243-62-1) is an aromatic diamine primarily used as an intermediate in the synthesis of dyes, pigments, and specialty polymers. Its bifunctional structure, featuring two amine groups at the 1,7-positions of the naphthalene ring, enables its role in polycondensation reactions for producing high-performance polyimides and azo dyes. The compound exhibits good thermal stability and reactivity, making it suitable for applications requiring robust chemical resistance and colorfastness. It is also employed in research for developing advanced materials, such as liquid crystals and conductive polymers. Proper handling is essential due to its potential sensitivity to oxidation and light.
1,7-Naphthalenediamine(7CI,8CI,9CI) structure
2243-64-3 structure
Product Name:1,7-Naphthalenediamine(7CI,8CI,9CI)
CAS No:2243-64-3
MF:C10H10N2
MW:158.199801921844
CID:250224
PubChem ID:19925784
Update Time:2025-06-25

1,7-Naphthalenediamine(7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,7-Naphthalenediamine(7CI,8CI,9CI)
    • 1,7-Naphthalenediamine
    • naphthalene-1,7-diamine
    • 2243-64-3
    • DTXSID70945116
    • EN300-7828563
    • SCHEMBL729842
    • 1,7-Diaminonaphthalene
    • naphthalene-1, 7-diamine
    • Inchi: 1S/C10H10N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,11-12H2
    • InChI Key: ZDWYJINCYGEEJB-UHFFFAOYSA-N
    • SMILES: NC1C=CC=C2C=CC(=CC2=1)N

Computed Properties

  • Exact Mass: 158.0845
  • Monoisotopic Mass: 158.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • PSA: 52.04

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Additional information on 1,7-Naphthalenediamine(7CI,8CI,9CI)

1,7-Naphthalenediamine (CAS No. 2243-64-3): A Comprehensive Overview

1,7-Naphthalenediamine, also known as 1,7-diaminonaphthalene, is a heterocyclic aromatic amine with the CAS registry number 2243-64-3. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two amino groups (-NH₂) at the 1 and 7 positions of the naphthalene ring system. The structure of 1,7-naphthalenediamine is characterized by its rigid aromatic framework and the presence of two amine groups, which confer it with unique chemical properties and reactivity.

The synthesis of 1,7-naphthalenediamine typically involves the reduction of the corresponding naphthalamide or through the direct coupling of appropriate intermediates. Recent advancements in synthetic methodologies have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts and microwave-assisted synthesis to optimize the production process. These developments highlight the ongoing interest in improving the scalability and sustainability of synthesizing naphthalenediamines.

1,7-Naphthalenediamine finds applications in various fields due to its versatile chemical properties. In materials science, it serves as a precursor for the synthesis of polyaromatic compounds and heterocyclic materials. Its ability to undergo various condensation reactions makes it valuable in the preparation of advanced materials such as carbon-based nanomaterials and coordination polymers. Recent studies have demonstrated its potential in the development of novel materials for energy storage applications, including batteries and supercapacitors.

In the pharmaceutical industry, 1,7-naphthalenediamine has been explored as a building block for drug design. Its aromaticity and amine functionality make it suitable for constructing bioactive molecules with potential therapeutic applications. For example, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. Furthermore, its role in medicinal chemistry continues to expand as researchers leverage its structural features to design molecules targeting specific biological pathways.

The chemical reactivity of 1,7-naphthalenediamine is influenced by its electronic structure and steric effects. The amino groups at positions 1 and 7 are electron-rich due to resonance effects within the aromatic system. This electron-rich nature makes them susceptible to electrophilic substitution reactions. Recent research has focused on understanding the regioselectivity of these reactions under different conditions. For instance, studies have shown that directing groups can be used to control where new substituents are introduced onto the naphthalene ring system.

In terms of environmental considerations, there has been growing interest in understanding the fate and toxicity of naphthalenediamines. While 1,7-naphthalenediamine itself is not classified as a hazardous substance under most regulations, its derivatives may exhibit varying degrees of toxicity depending on their structure. Researchers are actively exploring green chemistry approaches to minimize environmental impact during its synthesis and application.

The study of naphthalenediamines continues to be an active area of research across multiple disciplines. From fundamental studies on their electronic properties to applied research on their use in materials science and pharmacology, this class of compounds offers vast potential for innovation. As new synthetic methods emerge and applications expand, compounds like CAS No. 2243-64-3 remain at the forefront of scientific exploration.

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